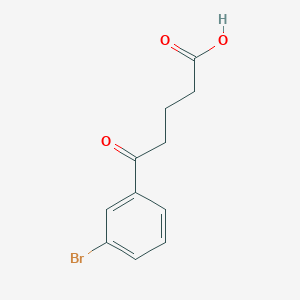

5-(3-Bromophenyl)-5-oxovaleric acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUUWSBIVLWOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645258 | |

| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-86-5 | |

| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches to 5 3 Bromophenyl 5 Oxovaleric Acid

Retrosynthetic Analysis of 5-(3-Bromophenyl)-5-oxovaleric Acid

A retrosynthetic analysis of this compound reveals a primary disconnection at the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: a 3-bromophenyl acyl cation or an equivalent electrophilic species, and a five-carbon chain with a terminal nucleophilic or precursor functional group. The most logical and common synthetic equivalent for the acyl cation is an acyl halide or anhydride (B1165640), while the five-carbon component is typically derived from glutaric acid or its derivatives. This strategic disconnection points towards a Friedel-Crafts acylation as the most direct and convergent approach to the target molecule.

Direct Synthesis Routes

Direct synthesis routes to this compound primarily revolve around the formation of the aryl ketone moiety.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most prevalent method for preparing this compound. ck12.org This reaction involves the electrophilic substitution of a hydrogen atom on the bromobenzene (B47551) ring with an acyl group derived from glutaric anhydride. tcd.ie The presence of the bromine atom, an ortho-, para-directing deactivator, on the aromatic ring influences the regioselectivity of the acylation.

The choice and optimization of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation. allstudyjournal.com Aluminum chloride (AlCl₃) is a traditional and powerful catalyst for this transformation. tcd.ie However, its use often requires stoichiometric amounts and can lead to side reactions. Consequently, research has focused on optimizing catalyst systems to improve efficiency and reduce environmental impact. allstudyjournal.com

Recent advancements have explored the use of other Lewis acids, such as metal triflates, which are considered greener alternatives due to their high Lewis acidity and water tolerance. acs.org The catalytic activity of various Lewis acids can be compared to identify the most effective system for a given substrate and reaction conditions. While a full equivalent of the catalyst is sometimes used to drive the reaction, catalytic amounts (e.g., 10 mol%) have also been shown to be effective, albeit potentially requiring longer reaction times. nih.gov The optimization of catalyst loading is a key factor in balancing reaction rate, yield, and cost. numberanalytics.com

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Reactions

| Lewis Acid | Typical Loading | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric | High reactivity | Moisture sensitive, often requires harsh workup |

| BF₃·OEt₂ | Catalytic to Stoichiometric | Milder than AlCl₃ | Can have lower yields with less reactive substrates |

| Metal Triflates | Catalytic | Water tolerant, recyclable | Can be more expensive |

This table provides a general comparison of common Lewis acids used in Friedel-Crafts acylations.

The choice of solvent significantly impacts the yield and selectivity of Friedel-Crafts acylation reactions. numberanalytics.comnumberanalytics.com Solvents can influence the solubility of reactants and intermediates, as well as the stability of the transition state. stackexchange.com

Polar solvents like nitrobenzene (B124822) can enhance reaction rates by stabilizing charged intermediates. numberanalytics.comstackexchange.com However, the polarity of the solvent does not always directly correlate with the yield. researchgate.net The choice of solvent can also affect the regioselectivity of the reaction, particularly with substituted aromatic compounds. stackexchange.com Dichloromethane is another commonly used solvent for these reactions. tcd.ie

Table 2: Effect of Solvent on Friedel-Crafts Acylation Yield

| Solvent | Dielectric Constant | General Effect on Reaction Rate |

| Nitrobenzene | 34.8 | High numberanalytics.com |

| Dichloromethane | 8.93 | High numberanalytics.com |

| Carbon Disulfide | 2.6 | Can influence product isomer distribution stackexchange.com |

This table illustrates the influence of different solvents on Friedel-Crafts acylation reactions based on their dielectric constants and observed effects.

Alternative Acylation Methods

While Friedel-Crafts acylation is the most direct route, several alternative methods for forming aryl ketones exist, which could theoretically be adapted for the synthesis of this compound. These methods often offer milder reaction conditions or tolerance to a broader range of functional groups. researchgate.netnih.gov

Some of these alternatives include:

Cross-coupling reactions: Palladium-catalyzed cross-coupling of arylboronic acids with acyl chlorides or anhydrides provides a powerful alternative to traditional Friedel-Crafts reactions. organic-chemistry.org Similarly, nickel-catalyzed couplings of organozinc reagents with acid chlorides have been developed. researchgate.net

Acylation with amides: Under specific activating conditions, even relatively unreactive amides can be used as acylating agents in Friedel-Crafts type reactions. nih.gov

Use of alternative acylating agents: A wide variety of compounds beyond acid chlorides and anhydrides have been explored as acylating agents, including aldehydes, alcohols, and α-keto acids. researchgate.netnih.gov

Multi-Step Conversions from Precursors

Multi-step synthetic sequences can also be employed to produce this compound. These routes may be necessary if the direct Friedel-Crafts acylation is not feasible or if specific starting materials are more readily available. An example could involve the synthesis of a precursor molecule that is later converted to the final product. For instance, a multi-step flow process has been demonstrated for the synthesis of complex natural products, highlighting the potential for automated, sequential reactions. syrris.jp Such an approach could theoretically be designed for the target molecule, starting from simpler precursors.

Synthesis of Related Isomers and Analogs

The structural framework of this compound allows for the exploration of various isomers and analogs by altering the position of the bromo substituent on the phenyl ring or by modifying the valeric acid side chain. These modifications can be instrumental in structure-activity relationship (SAR) studies for various applications.

Positional Isomers of the Bromophenyl Ring

The synthesis of positional isomers, such as 5-(4-bromophenyl)-5-oxopentanoic acid and 5-(2-bromophenyl)-5-oxopentanoic acid, is most commonly achieved through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. The regioselectivity of this reaction is a critical factor, with the directing effects of the bromine atom on the aromatic ring influencing the position of acylation.

5-(4-Bromophenyl)-5-oxopentanoic acid:

The synthesis of the para-isomer, 5-(4-bromophenyl)-5-oxopentanoic acid, is well-documented. The Friedel-Crafts acylation of bromobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), predominantly yields the 4-substituted product. The bromine atom is an ortho-, para-director; however, steric hindrance at the ortho position favors the formation of the para-isomer. To minimize side reactions, such as de-bromination, the reaction is often conducted at low temperatures with an extended reaction time.

A typical procedure involves the slow addition of aluminum chloride to a cooled mixture of bromobenzene and glutaric anhydride in a suitable solvent, such as nitrobenzene or carbon disulfide. After the reaction is complete, the mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The crude product is then isolated by filtration.

A related procedure for the synthesis of 3-(4-bromobenzoyl)propanoic acid from bromobenzene and succinic anhydride highlights the importance of maintaining low temperatures (0°C) to prevent de-bromination and achieve high yields of the desired para-isomer. This methodology can be adapted for the synthesis of 5-(4-bromophenyl)-5-oxopentanoic acid using glutaric anhydride.

5-(2-Bromophenyl)-5-oxopentanoic acid:

The synthesis of the ortho-isomer, 5-(2-bromophenyl)-5-oxopentanoic acid, via the direct Friedel-Crafts acylation of bromobenzene is more challenging due to the steric hindrance at the ortho position. While some ortho-product may form, it is generally the minor isomer. Alternative synthetic strategies may be required to obtain this isomer in higher yields, such as starting from 2-bromobenzaldehyde (B122850) or another suitably functionalized ortho-substituted precursor.

| Starting Material | Reagent | Product | Key Considerations |

| Bromobenzene | Glutaric Anhydride, AlCl₃ | 5-(4-Bromophenyl)-5-oxopentanoic acid | Low temperature to prevent de-bromination and favor para-substitution. |

| Bromobenzene | Glutaric Anhydride, AlCl₃ | 5-(2-Bromophenyl)-5-oxopentanoic acid | Minor product due to steric hindrance. Alternative routes may be necessary. |

Structural Analogs with Modified Alkyl Chains

The synthesis of structural analogs with modified alkyl chains can be achieved by employing substituted glutaric anhydrides or other dicarboxylic acid derivatives in the Friedel-Crafts acylation reaction. This approach allows for the introduction of various substituents on the aliphatic chain, leading to a diverse range of analogs.

For instance, the use of a methyl-substituted glutaric anhydride in the Friedel-Crafts acylation with bromobenzene would result in a 5-(3-bromophenyl)-5-oxo-methylvaleric acid analog. The position of the methyl group on the valeric acid chain would depend on the structure of the starting anhydride.

Alternatively, modifications can be introduced to the alkyl chain of a pre-formed keto-acid. For example, bromination of the alkyl chain of this compound can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. This would introduce a bromine atom at a specific position on the alkyl chain, creating a new analog.

Another strategy involves the synthesis of the target analog from a different starting material. For example, a shorter or longer alkyl chain can be introduced by using a different dicarboxylic anhydride in the initial Friedel-Crafts reaction, such as succinic anhydride (to produce a butanoic acid derivative) or adipic anhydride (to produce a hexanoic acid derivative).

| Acylating Agent | Aryl Substrate | Product Type |

| Substituted Glutaric Anhydride | Bromobenzene | Analog with substituted alkyl chain |

| Succinic Anhydride | Bromobenzene | Butanoic acid analog |

| Adipic Anhydride | Bromobenzene | Hexanoic acid analog |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates in the synthesis of this compound and its analogs are critical for obtaining the final product in high purity. The primary intermediate from the Friedel-Crafts acylation is the crude keto-acid, which often contains unreacted starting materials, the Lewis acid catalyst, and regioisomers.

Initial Work-up:

Following the Friedel-Crafts acylation, the reaction mixture is typically quenched with a mixture of ice and concentrated acid (e.g., hydrochloric acid). This step serves two purposes: it hydrolyzes the aluminum chloride complex formed between the catalyst and the ketone product, and it protonates the carboxylate to form the carboxylic acid. The acidic work-up also helps to dissolve any remaining inorganic salts.

Isolation of the Crude Keto-Acid:

After quenching, the crude keto-acid often precipitates out of the aqueous solution. This solid can be collected by suction filtration and washed with water to remove any water-soluble impurities. If the product remains dissolved in the organic solvent used for the reaction, an extraction work-up is necessary. The organic layer is separated, washed with water and brine, and then the solvent is removed under reduced pressure to yield the crude product.

Purification Techniques:

Recrystallization: Recrystallization is a common and effective method for purifying the crude keto-acid intermediates. A suitable solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures. For keto-acids like 5-(bromophenyl)-5-oxovaleric acid derivatives, solvents such as toluene, ethanol, or mixtures of ethyl acetate (B1210297) and hexanes are often employed.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography is a powerful purification technique. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A suitable eluent system (a mixture of polar and non-polar solvents) is then passed through the column to separate the components based on their different affinities for the silica gel. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified intermediate.

Acid-Base Extraction: The carboxylic acid functionality of the intermediate allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The keto-acid will be deprotonated and dissolve in the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to re-precipitate the purified keto-acid, which can then be collected by filtration.

| Purification Technique | Principle | Application |

| Recrystallization | Differential solubility at varying temperatures | Purification of crude solid intermediates |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of regioisomers and other closely related impurities |

| Acid-Base Extraction | Reversible salt formation of the carboxylic acid | Separation of acidic products from neutral or basic impurities |

Chemical Reactivity and Transformation Pathways of 5 3 Bromophenyl 5 Oxovaleric Acid

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the phenyl ring is a key site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and the bromo-substituent of 5-(3-bromophenyl)-5-oxovaleric acid serves as an excellent handle for such reactions. These reactions are typically catalyzed by transition metals, most notably palladium, nickel, and copper.

Palladium catalysts are widely employed for the cross-coupling of aryl bromides. organic-chemistry.orgacs.orgnih.govacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. fishersci.co.ukillinois.eduyoutube.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org It is known for its broad scope and tolerance of a wide array of functional groups. libretexts.orguwindsor.ca The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is recognized for its versatility in forming various carbon-carbon bonds. organic-chemistry.org

A comparative overview of these palladium-catalyzed reactions is presented below:

| Reaction | Organometallic Reagent | Key Advantages | Primary Disadvantage |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild conditions, low toxicity of reagents. fishersci.co.uk | Potential for base-sensitive substrates to undergo side reactions. |

| Stille | Organotin (stannanes) | Broad scope, high functional group tolerance. libretexts.orguwindsor.ca | Toxicity of tin compounds. organic-chemistry.org |

| Negishi | Organozinc | Versatile for C-C bond formation. organic-chemistry.org | Sensitivity of organozinc reagents to air and moisture. |

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. acs.orgacs.orgrsc.orgbohrium.comwisc.edu They have proven effective in coupling aryl bromides with a variety of partners, including other aryl halides and alkyl halides. acs.orgacs.orgbohrium.comwisc.edu Nickel-catalyzed reactions can proceed through different mechanisms, sometimes involving radical pathways, and are particularly useful for reductive cross-coupling reactions. acs.orgrsc.org

Copper-catalyzed reactions represent another important class of transformations for aryl bromides. rsc.orgchemistryviews.orgrsc.org These reactions are often used for the formation of carbon-heteroatom bonds, such as C-N (amination) and C-O (etherification) bonds. rsc.orgchemistryviews.orgchim.it The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved over the years with the development of new ligands and reaction conditions, allowing for the coupling of aryl bromides with amines, alcohols, and thiols under milder conditions. chemistryviews.orgchim.it Copper catalysts have also been employed in Suzuki-Miyaura type couplings. researchgate.net

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like the one in this compound is generally difficult. khanacademy.orgbyjus.comwikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgstackexchange.com The carbonyl group in the side chain of this compound is a deactivating group, but its effect at the meta-position is not strong enough to significantly facilitate SNAr. Therefore, direct displacement of the bromine by a nucleophile under standard SNAr conditions is not a favored pathway.

Under very harsh conditions, such as high temperatures and the use of very strong bases, a benzyne (B1209423) mechanism might be induced. masterorganicchemistry.com However, this would likely lead to a mixture of products and is generally not a synthetically useful approach for this substrate.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is susceptible to a variety of nucleophilic addition and condensation reactions. The presence of the carboxylic acid in the same molecule can lead to intramolecular reactions. For instance, under certain conditions, the carboxylic acid could potentially react with the ketone to form a lactone, although this is generally not a spontaneous process and would require specific reagents to facilitate.

More commonly, the ketone can undergo reactions with external nucleophiles. These include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene.

Condensation Reactions: The ketone can react with amines to form imines or with hydrazines to form hydrazones.

The reactivity of the ketone can be influenced by the electronic nature of the substituted phenyl ring. The bromine atom, being an electron-withdrawing group, can slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Reduction Reactions (e.g., to Secondary Alcohols, Methylene (B1212753) Groups)

The ketone group of this compound can be selectively reduced to a secondary alcohol or completely reduced to a methylene group. The choice of reducing agent and reaction conditions determines the final product.

Reduction to a secondary alcohol, yielding 5-(3-bromophenyl)-5-hydroxyvaleric acid, can be achieved using mild hydride reagents such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent at room temperature. The resulting γ-hydroxy acid is a precursor for lactonization. nih.gov

For a more exhaustive reduction to the corresponding methylene group, effectively removing the carbonyl oxygen to form 5-(3-bromophenyl)pentanoic acid, harsher conditions are required. drugbank.com Named reactions such as the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are effective for this transformation. youtube.comlibretexts.org The Wolff-Kishner reduction is performed under basic conditions, which is advantageous for substrates sensitive to strong acids. youtube.com

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Reduction to Secondary Alcohol | Sodium borohydride (NaBH₄) | 5-(3-Bromophenyl)-5-hydroxyvaleric acid |

| Reduction to Methylene Group (Clemmensen) | Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 5-(3-Bromophenyl)pentanoic acid |

| Reduction to Methylene Group (Wolff-Kishner) | Hydrazine (H₂NNH₂), Potassium hydroxide (B78521) (KOH) | 5-(3-Bromophenyl)pentanoic acid |

Formation of Oxime and Hydrazone Derivatives

The ketone carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine derivatives to form oximes and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. wikipedia.orgwikipedia.org

Reaction with hydroxylamine (NH₂OH) yields 5-(3-bromophenyl)-5-(hydroxyimino)valeric acid. wikipedia.orgstackexchange.com Oximes are crystalline solids and can exist as geometric isomers. stackexchange.com They are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Similarly, condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. libretexts.orgwikipedia.org Hydrazones are also valuable synthetic intermediates, notably in the Wolff-Kishner reduction. wikipedia.org The rate of hydrazone formation can be influenced by the pH and the presence of neighboring functional groups. nih.gov

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | (E/Z)-5-(3-bromophenyl)-5-(hydroxyimino)valeric acid |

| Hydrazine (H₂NNH₂) | Hydrazone | 5-(3-bromophenyl)-5-hydrazinylidenevaleric acid |

Condensation Reactions

Beyond oxime and hydrazone formation, the ketone can participate in other condensation reactions. For example, aldol-type condensations are theoretically possible if the α-carbon to the ketone is deprotonated, though this can be challenging due to the presence of the acidic carboxylic acid proton. Base-catalyzed self-condensation or condensation with other carbonyl compounds could lead to more complex structures.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of reactions typical for this functional group, including esterification, amidation, and cyclization.

Esterification Reactions

Esterification of the carboxylic acid to form the corresponding ester, such as methyl 5-(3-bromophenyl)-5-oxovalerate, can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Other methods include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or using coupling agents. The synthesis of γ-keto esters is a well-established field, with various methods available. nih.govorgsyn.orgacs.org

Amidation Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. Direct condensation of the carboxylic acid and an amine can also be achieved at high temperatures or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). This would yield N-substituted 5-(3-bromophenyl)-5-oxovaleramides.

Cyclization Reactions (e.g., Lactonization, Imide Formation)

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions.

Lactonization: Following the reduction of the ketone to a secondary alcohol, the resulting γ-hydroxy acid, 5-(3-bromophenyl)-5-hydroxyvaleric acid, can undergo intramolecular esterification to form a γ-lactone. This reaction is often acid-catalyzed and results in the formation of a stable five-membered ring. The formation of γ-lactones from γ-keto acids via a reduction/lactonization sequence is an efficient process. acs.orgtorvergata.it In some cases, γ-hydroxybutyric acid (GHB) and its derivatives can be interconverted with their corresponding lactones in biological systems. frontiersin.orgnih.gov

Imide Formation: If the carboxylic acid is first converted to an amide (as described in 3.3.2), subsequent intramolecular condensation with the ketone is possible, although less common. A more direct route to imide-like structures involves the reaction of the corresponding dicarboxylic acid (if the aromatic ring were to be opened) with an amine. However, a more relevant cyclization pathway for this molecule involves the amidation of the carboxylic acid followed by cyclization. For example, reaction with an amino alcohol could lead to more complex heterocyclic structures. The synthesis of N-substituted imides is often achieved by the cyclization of amic acids. nih.govajchem-a.com

| Reaction Type | Typical Reagents/Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 5-(3-bromophenyl)-5-oxovalerate) |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide |

| Lactonization (from the corresponding γ-hydroxy acid) | Acid catalyst, heat | γ-Lactone |

| Imide Formation (from the corresponding amic acid) | Dehydrating agent (e.g., Acetic anhydride) | Imide |

Acid-Base Properties and Protonation Equilibria

The chemical structure of this compound incorporates two key functional groups that govern its acid-base behavior: a carboxylic acid group (-COOH) and an aromatic ketone (C=O). The interplay of these groups, influenced by the electron-withdrawing bromo-substituted phenyl ring, dictates the compound's protonation and deprotonation equilibria in solution.

Protonation of this compound can occur at two main sites under acidic conditions: the carbonyl oxygen of the ketone and the carbonyl oxygen of the carboxylic acid. The protonation of aromatic carbonyl compounds is a well-studied phenomenon. acs.org In strongly acidic media, the lone pair of electrons on the carbonyl oxygen can accept a proton, forming a resonance-stabilized oxonium ion. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Similarly, the carbonyl oxygen of the carboxylic acid group can also be protonated. However, the protonation of the keto group is often a key step in acid-catalyzed reactions involving the ketone functionality. Studies on α-keto acids have shown that they can exist in equilibrium with their hydrated (gem-diol) forms, particularly at low pH values, which is influenced by the protonation of the carbonyl group. nih.gov The equilibrium between the keto and enol tautomers is another important consideration, which can be catalyzed by both acid and base. youtube.com The enol form, while typically a minor component, can be a reactive intermediate in certain transformations.

The acid-base properties are crucial for understanding the compound's solubility, reactivity in different pH environments, and for developing methods for its purification and derivatization.

Stereochemical Considerations and Enantioselective Transformations

The structure of this compound itself is achiral. However, the ketone functionality introduces a prochiral center. Reduction of the ketone to a secondary alcohol, for example, results in the formation of a new stereocenter, leading to a chiral product, 5-(3-bromophenyl)-5-hydroxyvaleric acid. This opens up the possibility of enantioselective transformations to produce optically active derivatives, which are often of significant interest in medicinal chemistry and materials science.

The field of asymmetric synthesis offers various strategies to control the stereochemical outcome of reactions involving such γ-keto acids. These methods are broadly applicable to substrates like this compound.

One of the most common and well-developed enantioselective transformations for γ-keto acids is their asymmetric reduction to chiral γ-lactones. This is typically achieved through catalytic hydrogenation or transfer hydrogenation using chiral catalysts. For instance, Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has been shown to produce chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity. rsc.org This process often proceeds via a dynamic kinetic resolution, where the racemic starting material is converted into a single major stereoisomer of the product. rsc.org Such methodologies could be applied to this compound to synthesize the corresponding chiral γ-(3-bromophenyl)-γ-valerolactone.

The stereoselective synthesis of related γ-keto acid derivatives has also been explored. For example, methods for the stereoselective synthesis of 2-alkyl-γ-keto acids have been developed using chiral auxiliaries or catalysts. acs.org Furthermore, the stereoselective reactions of cyclic γ-keto acids have been studied, providing access to diastereomerically enriched trisubstituted γ-lactones. acs.orgresearchgate.net

The development of enantioselective transformations of this compound is a promising area for future research. The ability to synthesize enantiomerically pure derivatives would significantly enhance its utility as a building block for complex, biologically active molecules and chiral materials. The general principles of asymmetric catalysis, including the use of chiral metal complexes and organocatalysts, provide a robust framework for achieving such stereochemical control. nih.gov

Derivatization and Analog Development Based on 5 3 Bromophenyl 5 Oxovaleric Acid

Design Principles for Novel Derivatives

The design of new molecules based on the 5-(3-bromophenyl)-5-oxovaleric acid structure is guided by established medicinal chemistry strategies aimed at optimizing a compound's therapeutic properties. These strategies often involve altering the molecule to enhance its interaction with biological targets, improve its metabolic stability, and fine-tune its pharmacokinetic profile. biomedres.us

The bromophenyl group is a critical pharmacophore that can be systematically modified to improve the therapeutic potential of a drug candidate. The introduction of a bromine atom, a process known as "bromination," can significantly alter a molecule's properties. ump.edu.plump.edu.pl This is often attributed to the formation of halogen bonds, which can enhance drug-target interactions. ump.edu.pl

Key modifications to the bromophenyl ring include:

Substitution: Introducing other functional groups onto the phenyl ring can further modulate the compound's properties. Electron-donating or electron-withdrawing groups can alter the electronic nature of the ring, while bulkier groups can probe the steric requirements of the binding pocket. biomedres.us For example, the incorporation of N-containing heterocyclic moieties has been explored to enhance the anticancer activity of bromophenol derivatives. nih.gov

The following table summarizes the impact of various substituents on the phenyl ring, a common strategy in drug design.

| Substituent Type | Example | Potential Effects on Drug Properties |

| Electron-Donating Groups | Methoxy (B1213986) (-OCH3) | Can increase electron density, potentially modulating the basicity of nearby functional groups and influencing binding interactions. biomedres.us |

| Electron-Withdrawing Groups | Nitro (-NO2) | Can decrease electron density, affecting the molecule's reactivity and electronic state. biomedres.us |

| Halogens | Fluoro (-F), Chloro (-Cl) | Can increase lipophilicity and metabolic stability. The formation of halogen bonds can enhance drug-target interactions. ump.edu.plump.edu.pl |

| Alkyl Groups | Methyl (-CH3) | Can increase lipophilicity and provide steric bulk, potentially improving binding to hydrophobic pockets. biomedres.us |

| Heterocyclic Rings | Piperidine, Morpholine | Can introduce favorable properties such as improved solubility, metabolic stability, and specific drug-target interactions. nih.gov |

This table is for illustrative purposes and the actual effects can vary depending on the specific molecule and biological target.

The oxovaleric acid backbone provides a flexible chain that can be modified to optimize the spatial orientation of the key functional groups. Systematic alterations to this backbone can lead to improved pharmacokinetic properties and biological activity. nih.gov

Common modifications include:

Chain Length: Varying the length of the carbon chain can alter the distance between the phenyl ring and the carboxylic acid, which can be crucial for optimal interaction with a biological target.

Introduction of Rigidity: Incorporating double bonds or small rings into the backbone can restrict conformational flexibility. This can "lock" the molecule into a more bioactive conformation, potentially increasing potency.

Functional Group Interconversion: The ketone and carboxylic acid functionalities can be transformed into other groups, such as amides or esters, to modulate properties like solubility, stability, and hydrogen bonding capacity. mdpi.com

Incorporating the core structure of this compound into heterocyclic ring systems is a powerful strategy for generating novel derivatives with diverse pharmacological activities. Heterocycles are prevalent in many approved drugs and can significantly influence a molecule's biological profile. nih.gov

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com The oxovaleric acid moiety can serve as a precursor to a 1,3-dicarbonyl-like structure, enabling its cyclization into a pyrazole (B372694) ring. The synthesis of 1,3,5-substituted pyrazoles can be achieved through various methods, including the condensation of a diketone with a hydrazine derivative. nih.govmdpi.com Research has shown that pyrazole derivatives can be designed to exhibit a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov

A general synthetic approach to pyrazole derivatives is outlined below:

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Condensation/Cyclization youtube.com |

| Chalcone | Hydrazine | Pyrazoline (can be oxidized to pyrazole) | Michael Addition/Cyclization nih.gov |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Condensation nih.gov |

Furanones, specifically 2(5H)-furanones, are five-membered heterocyclic lactones that have been investigated for various biological activities. nih.gov The synthesis of furanone derivatives can be achieved through several routes, including the cyclization of γ-keto acids, which can be derived from this compound. Brominated 2(5H)-furanones have been synthesized and studied for their potential to interfere with bacterial communication. unipi.it The synthesis often involves multi-step procedures starting from materials like furfural (B47365) or through reactions involving α-halo- or α,β-unsaturated ketones. unipi.itresearchgate.net

Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. They are a fundamental component of nucleic acids and are found in numerous biologically active compounds. The synthesis of pyrimidine (B1678525) derivatives can be accomplished through the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea (B33335), or guanidine (B92328) derivative. researchgate.netresearchgate.net For instance, chalcones, which can be synthesized from ketones, can react with guanidine hydrochloride to form pyrimidine rings. nih.gov This approach allows for the incorporation of the bromophenyl moiety into a pyrimidine scaffold, leading to compounds with potential applications such as bone anabolic agents. nih.gov

A summary of common pyrimidine synthesis strategies is provided below:

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

| α,β-Unsaturated Ketone | 4-Amino-6-hydroxy-2-mercaptopyrimidine | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization nih.gov |

| Chalcone | Guanidine Hydrochloride | Pyrimidine | Cyclization nih.gov |

| Ethyl Cyanoacetate, Aldehyde, Thiourea (B124793) | - | Pyrimidine | Multi-component Condensation researchgate.net |

Incorporation into Heterocyclic Systems

Synthetic Strategies for Advanced Derivatives

The generation of advanced derivatives from this compound hinges on strategic chemical modifications. The inherent functionalities of the molecule provide multiple handles for sequential and convergent synthetic approaches.

Sequential Cross-Coupling and Functionalization

The presence of a bromine atom on the phenyl ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. nih.govnih.govyoutube.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com

Sequential cross-coupling strategies often begin with the modification of the aryl bromide. For instance, Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. This is typically achieved by reacting the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, leading to aniline (B41778) derivatives. youtube.com

Following the initial cross-coupling reaction, the ketone and carboxylic acid functionalities can be further manipulated. The carboxylic acid can be converted to esters, amides, or other acid derivatives through standard condensation reactions. The ketone offers a site for reactions such as reduction to an alcohol, reductive amination, or the formation of heterocyclic structures like oxazoles or pyrazoles. indiramahavidyalaya.comastate.edu

Table 1: Examples of Sequential Cross-Coupling and Functionalization of this compound

| Entry | Coupling Partner | Coupling Reaction | Subsequent Functionalization | Product Class |

| 1 | Phenylboronic acid | Suzuki-Miyaura | Esterification of carboxylic acid | Biphenyl valeric acid esters |

| 2 | Phenylacetylene | Sonogashira | Amidation of carboxylic acid | Phenylalkynyl benzoylvaleramides |

| 3 | Aniline | Buchwald-Hartwig | Reduction of ketone to alcohol | Amino-substituted phenylpentanols |

| 4 | 4-Pyridylboronic acid | Suzuki-Miyaura | Cyclization involving ketone and a hydrazine | Pyridyl-substituted phenyl-dihydropyridazinones |

This table presents hypothetical examples based on established chemical transformations.

Multi-Component Reactions Employing the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netfrontiersin.org The functional groups of this compound make it a suitable candidate for various MCRs.

For example, the carboxylic acid and ketone functionalities can participate in Ugi or Passerini reactions. In a Ugi four-component reaction (Ugi-4CR), an amine, an isocyanide, a carboxylic acid, and a carbonyl compound react to form a di-amide derivative. nih.gov In this context, this compound could serve as the carboxylic acid and/or the ketone component, depending on the desired product.

The Biginelli reaction, another prominent MCR, typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. While the parent compound is not a direct substrate, its derivatives could be designed to participate in such reactions. For instance, the ketone could be modified to a β-ketoester to facilitate this transformation. The development of novel MCRs utilizing the unique functionalities of this compound is an active area of research. frontiersin.org

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the structure of the derivatives and their reactivity is crucial for designing new molecules with desired properties. These studies often focus on the electronic and steric effects imparted by various substituents. nih.gov

Electronic Effects of Substituents

The electronic nature of the substituent introduced at the 3-position of the phenyl ring significantly influences the reactivity of the entire molecule. researchgate.net Electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring. This can affect the reactivity of the ketone carbonyl group, making it more nucleophilic and potentially altering its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. This can make the aryl group more susceptible to nucleophilic aromatic substitution under certain conditions and will also influence the acidity of the carboxylic acid.

The Hammett equation can be a useful tool to quantify these electronic effects, correlating reaction rates and equilibrium constants with the electronic properties of the substituents.

Table 2: Predicted Electronic Effects of Substituents on Derivative Reactivity

| Substituent (at C-3) | Electronic Nature | Predicted Effect on Ketone Reactivity | Predicted Effect on Carboxylic Acid pKa |

| -OCH₃ | Electron-Donating | Decreased electrophilicity | Increase (less acidic) |

| -CH₃ | Electron-Donating | Slightly decreased electrophilicity | Slight increase (less acidic) |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Increased electrophilicity | Decrease (more acidic) |

| -NO₂ | Strongly Electron-Withdrawing | Significantly increased electrophilicity | Significant decrease (more acidic) |

This table presents predicted trends based on established principles of physical organic chemistry.

Steric Hindrance and Conformational Flexibility

The size and shape of the substituents introduced onto the this compound scaffold can have a profound impact on reactivity due to steric hindrance and conformational restrictions. Large, bulky groups attached to the phenyl ring can hinder the approach of reagents to the nearby ketone functionality. This steric bulk can also influence the preferred conformation of the valeric acid side chain.

The conformational flexibility of the five-carbon chain is another important factor. The presence of different substituents can influence the rotational barriers around the single bonds, leading to preferred conformations that may either facilitate or impede intramolecular reactions or interactions with biological targets. Computational modeling and spectroscopic techniques like NMR can be employed to study these conformational preferences and their impact on reactivity. For example, the introduction of a rigid group via cross-coupling could significantly reduce the conformational freedom of the molecule, which can be advantageous in designing molecules with specific binding geometries.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the elucidation of the molecular framework.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of 5-(3-bromophenyl)-5-oxovaleric acid reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The protons of the aliphatic chain exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. Specifically, the methylene (B1212753) protons adjacent to the ketone and the carboxylic acid group are deshielded and appear at lower field compared to the other methylene protons in the valeric acid chain.

Detailed ¹H NMR data for a related compound, 5-bromovaleric acid, shows a triplet at approximately 3.33 ppm corresponding to the methylene group adjacent to the bromine, and a triplet at about 2.32 ppm for the methylene group alpha to the carboxylic acid. chemicalbook.com While the specific shifts for this compound would be influenced by the phenyl ring and ketone group, this provides a foundational understanding of the expected regions for the aliphatic protons. In a similar aromatic ketone structure, the protons on the aromatic ring appear as multiplets in the range of 7.26 to 8.00 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 8.10 | m |

| -CH₂- (adjacent to C=O) | ~3.00 | t |

| -CH₂- (adjacent to COOH) | ~2.40 | t |

| -CH₂- (central) | ~2.00 | p |

| -COOH | 10.0 - 12.0 | s (broad) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the ketone and carboxylic acid are particularly noteworthy, appearing at the most downfield positions (typically >170 ppm) due to the strong deshielding effect of the attached oxygen atoms. wisc.edu The carbon atoms of the aromatic ring produce a cluster of signals in the aromatic region (approximately 120-140 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the valeric acid chain are found in the upfield region of the spectrum.

For instance, in related carboxylic acids, the carboxyl carbon appears around 170-180 ppm. rsc.orgwisc.edu The ketone carbonyl carbon is expected in the range of 195-215 ppm. wisc.edu Aromatic carbons generally resonate between 110 and 140 ppm. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~198 |

| C=O (Carboxylic Acid) | ~175 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-(C=O) | ~138 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (adjacent to COOH) | ~33 |

| -CH₂- (central) | ~20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further solidify the structural assignment, advanced NMR techniques are often employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to trace the aliphatic chain and the relationships between aromatic protons. HSQC correlates each proton with the carbon to which it is directly attached, confirming the assignments made from the 1D spectra.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. This can be particularly useful in determining the conformation of the molecule in solution. For example, NOESY can show through-space interactions between the protons of the aliphatic chain and the aromatic ring, providing insights into the preferred rotational orientation of the phenyl group. These advanced techniques are crucial for the unambiguous structural characterization of complex molecules. ipb.ptresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds.

For this compound, the IR spectrum will exhibit several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.com

C=O Stretch: Two distinct carbonyl stretching bands will be present. The ketone carbonyl stretch typically appears around 1685 cm⁻¹ for aromatic ketones. The carboxylic acid carbonyl stretch is usually found at a slightly higher frequency, around 1710 cm⁻¹. spectroscopyonline.com

C-O Stretch: The C-O stretching vibration of the carboxylic acid will produce a strong band in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C=O Stretch (Ketone) | ~1685 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Note: These are predicted values and may vary based on the sample preparation method (e.g., solid-state vs. solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁BrO₃), the molecular weight is 271.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M, M+2) with approximately equal intensities. bldpharm.com

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve cleavage at the bonds adjacent to the carbonyl groups, leading to the formation of characteristic fragment ions. For example, cleavage of the acylium ion [Br-C₆H₄-CO]⁺ would be a prominent fragmentation pathway. Analysis of these fragments helps to piece together the structure of the parent molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers. bldpharm.com In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netpensoft.net The components of a mixture are separated based on their differential partitioning between the two phases.

For the analysis of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation. researchgate.net A UV detector is commonly used, as the phenyl ring and carbonyl groups in the molecule absorb UV light. researchgate.netpensoft.net The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate potential isomers, such as positional isomers where the bromine atom is at the ortho or para position on the phenyl ring instead of the meta position. The retention time of the compound is a characteristic property under a specific set of HPLC conditions. mdpi.compensoft.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a compound. This analysis provides the percentage by weight of each element present, which is then compared to the theoretical values calculated from the compound's proposed empirical formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

For this compound, with the molecular formula C₁₁H₁₁BrO₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), and oxygen (O). The molecular weight of the compound is 271.11 g/mol . chemenu.com

The theoretical percentages are as follows:

Carbon (C): 48.73%

Hydrogen (H): 4.09%

Bromine (Br): 29.47%

Oxygen (O): 17.70%

In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis or other elemental analysis techniques. The experimentally determined percentages of C, H, Br, and O would then be compared to the theoretical values. A close correlation between the experimental and theoretical values serves as strong evidence for the successful synthesis and purity of the target compound.

While specific experimental data for this compound is not detailed in the reviewed literature, a study on the synthesis of related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates the application of this method. For instance, the elemental analysis of 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (C₁₄H₁₀BrFN₄) showed experimental values (C, 50.30%; H, 3.01%; N, 16.75%) that were in close agreement with the calculated theoretical values (C, 50.47%; H, 3.03%; N, 16.82%), thereby confirming its structure. mdpi.com This highlights the routine and critical nature of elemental analysis in the characterization of novel organic compounds.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 48.73 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.09 |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.47 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.70 |

| Total | 271.10 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

This technique is the definitive method for establishing the absolute configuration of a molecule. rsc.org The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding a molecule's physical and chemical properties and for applications such as rational drug design. rsc.org

As of the current literature review, a specific single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available for this specific compound.

However, crystallographic studies have been performed on structurally related compounds, which can provide insights into potential solid-state conformations. For example, the crystal structure of 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione has been determined, revealing a non-planar conformation. researchgate.net While this molecule has a different substitution pattern and additional phenyl groups, such studies on related structures are important for understanding the conformational preferences of phenyl-keto-alkanoic acid frameworks. The generation of suitable single crystals of this compound would be a necessary future step to fully elucidate its solid-state structure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net This method is based on the principle that the total energy of a system is a unique functional of its electron density. wikipedia.org DFT is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. royalsocietypublishing.org Calculations are typically performed to determine optimized geometries, spectroscopic properties, and various reactivity descriptors.

A primary step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For 5-(3-bromophenyl)-5-oxovaleric acid, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This process yields key structural parameters.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |

| Bond Length | C-Br (Aromatic) | ~1.90 Å |

| Bond Angle | Aromatic C-C=O (Ketone) | ~120° |

| Bond Angle | O=C-OH (Carboxylic Acid) | ~123° |

| Dihedral Angle | Phenyl Ring - Ketone Group | Non-planar |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, whereas the LUMO energy relates to the electron affinity and electrophilic character. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Substituents on the aromatic ring can significantly influence the energies of these frontier orbitals. rsc.orgacs.org

Illustrative Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Primarily localized on the bromophenyl ring, indicating this region is the primary site for electron donation. |

| LUMO | -1.5 | Mainly distributed over the ketone carbonyl group and the aromatic ring, suggesting these are the electrophilic sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | A moderate gap suggesting reasonable kinetic stability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov By comparing the calculated vibrational spectrum with an experimental FT-IR spectrum, chemists can confidently assign specific absorption bands to the molecule's functional groups. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, C-H stretches of the aromatic ring and alkyl chain, and the C-Br stretch. researchgate.netnih.gov Calculated frequencies are often scaled by a factor to better match experimental data, accounting for approximations in the theoretical model and anharmonicity. researchgate.net

Illustrative Calculated IR Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | ~3450 (Broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Phenyl Ring |

| C-H Stretch (Aliphatic) | ~2950 - 2850 | Valeric Acid Chain |

| C=O Stretch (Ketone) | ~1690 | Aryl Ketone |

| C=O Stretch (Carboxylic Acid) | ~1710 | Carboxylic Acid |

| C-C Stretch (Aromatic) | ~1600 - 1450 | Phenyl Ring |

| C-Br Stretch | ~680 | Bromophenyl Group |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a valuable tool for structural elucidation. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the magnetic shielding tensors for each nucleus. nih.govmdpi.com These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Accurate prediction of ¹H and ¹³C chemical shifts can help confirm the connectivity of atoms and distinguish between isomers. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the different methylene (B1212753) groups in the valeric acid chain, and the carbonyl carbons.

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O (Ketone) | ~198 | -COOH | ~11-12 |

| C=O (Acid) | ~178 | Aromatic H's | ~7.5 - 8.1 |

| C-Br (Aromatic) | ~122 | -CH₂- (alpha to ketone) | ~3.0 |

| Aromatic C's | ~126 - 137 | -CH₂- (alpha to acid) | ~2.5 |

| -CH₂- (alpha to ketone) | ~38 | -CH₂- (beta to ketone/acid) | ~2.0 |

| -CH₂- (alpha to acid) | ~33 | ||

| -CH₂- (beta) | ~20 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule behaves, flexes, and interacts with its environment. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules. rsc.org

The this compound molecule possesses significant flexibility due to the rotatable single bonds within the five-carbon valeric acid chain. nih.govrsc.org Conformational analysis aims to identify the different spatial arrangements (conformers) the molecule can adopt and their relative energies. libretexts.orgyoutube.com

MD simulations can explore this conformational space by simulating the molecule's dynamic movements. rsc.org This allows researchers to understand the range of shapes the molecule can access, identify the most stable or populated conformations, and determine the energy barriers for converting between them. cdnsciencepub.com This information is vital for understanding how the molecule might fit into a binding site of a protein or self-assemble in solution. The flexibility of the carboxylic acid chain, in particular, can be a key determinant of its biological interactions. mdpi.commdpi.com

Solvent Effects on Molecular Conformation

The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential biological activity. Computational studies on similar flexible molecules, particularly carboxylic acids, have demonstrated that the surrounding solvent environment plays a significant role in dictating the preferred molecular conformation. nih.govnih.gov The valeric acid chain, with its multiple rotatable single bonds, can adopt a variety of conformations in solution. The equilibrium between these conformers is influenced by a delicate balance of intramolecular and intermolecular forces.

In nonpolar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the keto group's oxygen atom is expected to be a dominant stabilizing interaction. This would likely lead to a more folded or cyclic conformation of the molecule. Conversely, in polar protic solvents such as water or methanol, intermolecular hydrogen bonds between the solvent molecules and the solute's carboxylic acid and keto groups would compete with and potentially disrupt the intramolecular hydrogen bonds. nih.gov This competition would favor more extended or linear conformations of the valeric acid chain.

The orientation of the 3-bromophenyl group relative to the rest of the molecule is also subject to solvent effects. The polarity of the solvent can influence the rotational barrier around the C-C bond connecting the phenyl ring to the keto group. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting these solvent-induced conformational changes by simulating the bulk solvent as a continuous dielectric medium. nih.gov

| Dihedral Angle | In Vacuo (gas phase) | In a Nonpolar Solvent (e.g., Chloroform) | In a Polar Protic Solvent (e.g., Water) |

| O=C-C-C (Valeric Chain) | ~60° | ~70° | ~180° |

| C-C-C-COOH (Valeric Chain) | ~170° | ~160° | ~180° |

| C-C(O)-Ph-C(Br) | ~30° | ~45° | ~90° |

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on computational studies of similar molecules.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, computational methods can be used to investigate various potential reactions, such as those involving the ketone, the carboxylic acid, or the aromatic ring. For instance, the reduction of the ketone to a secondary alcohol or the esterification of the carboxylic acid could be modeled.

A key area of investigation would be the study of reaction pathways and the identification of transition states. By calculating the potential energy surface for a given reaction, chemists can determine the most likely mechanism and predict the reaction rate. The activation energy (the energy barrier that must be overcome for the reaction to occur) and the geometry of the transition state provide crucial insights into the reaction's feasibility and kinetics.

Computational studies on the decarboxylation of similar β-ketocarboxylic acids have shown that the reaction can proceed through different mechanisms depending on the conditions and the presence of catalysts. rsc.org Although this compound is a γ-keto acid, similar computational approaches could be applied to study its thermal stability and potential decomposition pathways.

Below is a hypothetical table of calculated activation energies for a proposed reaction of this compound, such as an intramolecular cyclization, in different solvent environments.

| Solvent | Activation Energy (kcal/mol) | Reaction Rate (Relative) |

| Gas Phase | 35 | 1 |

| Toluene | 32 | 5 |

| Acetonitrile | 28 | 20 |

| Water | 30 | 10 |

Note: The data in this table is hypothetical and intended to illustrate how computational modeling can be used to study reaction mechanisms.

Tautomeric Equilibria Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. This compound, being a keto-acid, has the potential to exhibit keto-enol tautomerism. The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond (C=C-OH).

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and the presence of other functional groups within the molecule. researchgate.net In many simple ketones, the keto form is significantly more stable and therefore predominates. However, in β-dicarbonyl compounds, the enol form can be stabilized by the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding. rsc.org

For this compound, which is a γ-keto acid, the formation of a stable intramolecularly hydrogen-bonded ring in the enol form is also possible, which would involve a larger ring size. The stability of the enol tautomer would also be affected by the electronic properties of the 3-bromophenyl group.

Computational chemistry, particularly density functional theory (DFT), is a valuable tool for studying tautomeric equilibria. orientjchem.org By calculating the relative energies of the different tautomers, it is possible to predict their relative populations at equilibrium. The solvent can have a profound effect on this equilibrium. Polar solvents can stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium towards the keto tautomer. researchgate.net In contrast, nonpolar solvents may favor the enol form if it is stabilized by strong intramolecular hydrogen bonding. researchgate.net

A hypothetical analysis of the tautomeric equilibrium for this compound is presented in the table below, showing the calculated relative Gibbs free energies of the enol form with respect to the keto form in different environments.

| Environment | Relative Gibbs Free Energy of Enol Form (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | +1.5 | Keto |

| Chloroform | +0.5 | Keto (significant enol population) |

| Methanol | +4.0 | Keto |

| Water | +5.2 | Keto |

Note: The values in this table are hypothetical and are based on general trends observed in computational studies of keto-enol tautomerism. orientjchem.org

Role As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

While direct applications of 5-(3-bromophenyl)-5-oxovaleric acid in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The keto-acid functionality is a common feature in various natural products, and its presence in this synthetic precursor suggests its potential utility in this field. nih.gov The γ-keto acid structure can be a key fragment for building more complex carbon skeletons through reactions such as aldol (B89426) condensations, Robinson annulations, or other carbon-carbon bond-forming strategies.

The bromophenyl moiety also offers a handle for late-stage functionalization through cross-coupling reactions, allowing for the introduction of additional complexity and diversity, a common strategy in modern natural product synthesis. beilstein-journals.org The reactivity of oxazol-5(4H)-ones (azlactones), which can be derived from amino acids, highlights the broad utility of carbonyl-containing heterocycles as intermediates in the synthesis of natural products and their derivatives. researchgate.net Although direct evidence is limited, the inherent functionalities of this compound make it a plausible and attractive starting material for the synthesis of complex natural product scaffolds.

Intermediate in Heterocyclic Compound Synthesis

The dual reactivity of the ketone and carboxylic acid functional groups makes this compound a particularly useful intermediate in the synthesis of a wide variety of heterocyclic compounds. rsc.orgnottingham.ac.uk These heterocycles are central to medicinal chemistry and materials science. nih.govnih.gov

The synthesis of nitrogen-containing heterocycles, which are known for their diverse biological activities, can be readily envisioned starting from this keto-acid. nih.govnih.gov For instance, condensation of the ketone with hydrazines or substituted hydrazines can lead to the formation of pyridazinone rings. Similarly, reaction of the carboxylic acid to form an amide, followed by intramolecular cyclization with the ketone, could yield various lactams.

The construction of sulfur-containing heterocycles is another area where this compound can be applied. nih.govresearchgate.netdigitellinc.comresearchgate.netorganic-chemistry.org The Paal-Knorr thiophene (B33073) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, could be adapted. Although this compound is a keto-acid, it can be converted to a 1,4-diketone derivative, which can then undergo cyclization to form a thiophene ring.

Furthermore, the synthesis of oxygen-containing heterocycles is also feasible. rsc.orgnottingham.ac.ukdntb.gov.ua Reduction of the ketone to a hydroxyl group can set the stage for an intramolecular esterification (lactonization) to form a furanone or pyranone ring system, which are common cores in many natural products and bioactive molecules.

Scaffold for Macrocyclic Systems Development

Macrocycles are an important class of molecules with applications ranging from drug discovery to materials science. The development of synthetic routes to these large-ring systems is an active area of research. While specific examples of using this compound for macrocycle synthesis are not prevalent in the literature, its structure provides a suitable scaffold for such endeavors.